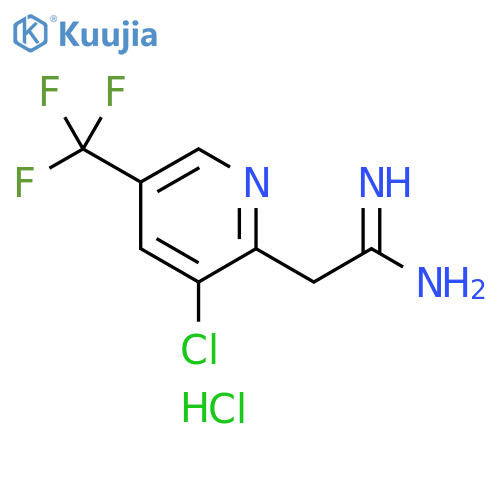

Cas no 1332495-31-4 (2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride)

1332495-31-4 structure

商品名:2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride

CAS番号:1332495-31-4

MF:C8H8Cl2F3N3

メガワット:274.070429801941

MDL:MFCD19981494

CID:4588706

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine

- 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine: hydrochloride

- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanimidamide hydrochloride

- 2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride

-

- MDL: MFCD19981494

- インチ: 1S/C8H7ClF3N3.ClH/c9-5-1-4(8(10,11)12)3-15-6(5)2-7(13)14;/h1,3H,2H2,(H3,13,14);1H

- InChIKey: FVYFZWALQKLCFF-UHFFFAOYSA-N

- ほほえんだ: C(C1=CN=C(CC(N)=N)C(Cl)=C1)(F)(F)F.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429263-1g |

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide hydrochloride |

1332495-31-4 | 97% | 1g |

¥2520.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD505252-1g |

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide hydrochloride |

1332495-31-4 | 97% | 1g |

¥1428.0 | 2023-04-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429263-5g |

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetimidamide hydrochloride |

1332495-31-4 | 97% | 5g |

¥7360.00 | 2024-08-09 | |

| Apollo Scientific | PC446066-5g |

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride |

1332495-31-4 | 5g |

£718.00 | 2023-09-02 | ||

| TRC | C597645-10mg |

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride |

1332495-31-4 | 10mg |

$ 50.00 | 2022-06-01 | ||

| TRC | C597645-50mg |

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride |

1332495-31-4 | 50mg |

$ 135.00 | 2022-06-01 | ||

| Fluorochem | 317479-5g |

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride |

1332495-31-4 | 95.0% | 5g |

£1,143.00 | 2023-04-19 | |

| Fluorochem | 317479-1g |

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine; hydrochloride |

1332495-31-4 | 95.0% | 1g |

£336.00 | 2023-04-19 | |

| Apollo Scientific | PC446066-1g |

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride |

1332495-31-4 | 1g |

£211.00 | 2023-09-02 | ||

| TRC | C597645-100mg |

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride |

1332495-31-4 | 100mg |

$ 210.00 | 2022-06-01 |

2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride 関連文献

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

2. Book reviews

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

1332495-31-4 (2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetamidine hydrochloride) 関連製品

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬